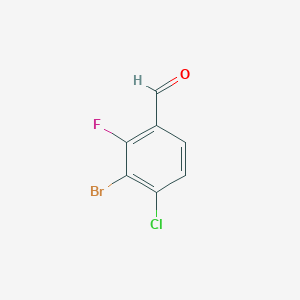

3-Bromo-4-chloro-2-fluorobenzaldehyde

Description

Significance of Multi-Halogenated Aromatic Aldehydes in Contemporary Chemical Research

The presence of multiple halogen atoms on an aromatic aldehyde introduces a higher degree of functional complexity and offers unique synthetic possibilities. Multi-halogenated aromatic aldehydes are crucial precursors for creating molecules with enhanced biological activity and specific physical characteristics. numberanalytics.com The incorporation of different halogens, such as fluorine, chlorine, and bromine, into a single aromatic ring allows for differential reactivity at various positions. This enables chemists to perform selective, stepwise modifications of the molecule.

These compounds are instrumental in the synthesis of advanced materials and specialty chemicals. chemimpex.com For instance, they are used in formulating polymers and resins to improve chemical resistance and thermal stability. chemimpex.com In the pharmaceutical and agrochemical sectors, the specific halogenation pattern can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, influencing factors like metabolic stability and binding affinity to biological targets. ontosight.aistatsndata.org Consequently, multi-halogenated benzaldehydes, including 3-Bromo-4-chloro-2-fluorobenzaldehyde, are considered high-value intermediates for developing innovative drugs and crop protection agents. innospk.comontosight.ai

Overview of Synthetic Challenges and Opportunities for this compound

The synthesis of a tri-substituted benzaldehyde (B42025) like this compound presents distinct challenges, primarily centered on achieving the correct regioselectivity. Introducing three different substituents at specific positions on the benzene (B151609) ring requires carefully planned synthetic routes. Traditional methods for halogenating aromatic compounds can sometimes involve harsh reagents and lack precise control, leading to mixtures of isomers that are difficult to separate.

However, these challenges also create opportunities for the development of novel and more efficient synthetic methodologies. Research focuses on creating greener, safer, and more selective processes. For example, modern synthetic methods aim to replace hazardous reagents like liquid bromine and chlorine gas with safer alternatives. google.com Patented methods describe the synthesis of related compounds like 3-bromo-4-fluorobenzaldehyde (B1265969) starting from 4-fluorobenzaldehyde (B137897) and using reagents such as sodium bromide and sodium hypochlorite (B82951) in the presence of hydrochloric acid, sometimes aided by ultrasonication to improve reaction rates and yields. google.compatsnap.com These newer approaches often offer advantages such as avoiding the need for metal catalysts, using readily available raw materials, and being more environmentally friendly. google.compatsnap.com The market for 3-Bromo-4-fluorobenzaldehyde is driven by its role as a key building block, though challenges related to fluctuating raw material costs and complex production processes remain. statsndata.org

Contextualization within Fluorinated and Brominated Aromatic Compound Chemistry

The chemical behavior of this compound is deeply rooted in the fundamental principles of fluorinated and brominated aromatic chemistry. The incorporation of fluorine and bromine atoms onto the aromatic ring significantly modifies its electronic landscape and reactivity. numberanalytics.com

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. numberanalytics.comstackexchange.com This effect can increase the stability of the molecule and influence the reactivity of the aldehyde group. numberanalytics.comacs.org The presence of fluorine is a common strategy in drug design to enhance metabolic stability and binding affinity. ontosight.airesearchgate.net

Bromine, while also electronegative, is less so than fluorine and possesses a larger atomic radius. It is often utilized as a versatile functional handle in organic synthesis. The carbon-bromine bond is a key site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing more complex carbon skeletons. ontosight.ai In nucleophilic aromatic substitution reactions, the relative leaving group ability of the halogens is crucial; while bromide is typically a good leaving group, the strongly electron-withdrawing nature of fluorine can activate the aromatic ring, making other halogens more susceptible to substitution. ontosight.aistackexchange.com The unique combination of fluorine, chlorine, and bromine in this compound thus creates a highly functionalized and synthetically versatile platform for advanced chemical synthesis.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1806838-95-8 biosynth.com |

| Molecular Formula | C₇H₃BrClFO biosynth.com |

| Molecular Weight | 237.5 g/mol biosynth.com |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| SMILES | C1=CC(=C(C(=C1C=O)F)Br)Cl biosynth.com |

Synthetic Pathways to this compound and Related Compounds

The synthesis of halogenated benzaldehydes, such as this compound, is a critical area of research in organic chemistry due to their importance as intermediates in the production of pharmaceuticals and agrochemicals. These synthetic routes often involve precise halogenation techniques and transformations of functional groups on the benzene ring. This article explores key synthetic methodologies, including halogenation strategies and the use of nitrile intermediates.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVNMLCQAPKRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 3 Bromo 4 Chloro 2 Fluorobenzaldehyde

Nucleophilic Substitution Reactions of Halogen Atoms on the Aromatic Ring

Aromatic rings bearing halogen substituents can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by potent electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The aldehyde group (-CHO) on the 3-bromo-4-chloro-2-fluorobenzaldehyde ring acts as a moderate activating group, rendering the ring susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com

The position of the electron-withdrawing group relative to the leaving group is crucial for stabilizing this intermediate. Stabilization is most effective when the activating group is positioned ortho or para to the halogen. libretexts.orgchemistrysteps.com In the case of this compound:

The fluorine atom is ortho to the aldehyde group.

The chlorine atom is para to the aldehyde group.

The bromine atom is meta to the aldehyde group.

Consequently, both the fluorine and chlorine atoms are in activated positions for SNAr, while the bromine atom is not. The relative reactivity of halogens as leaving groups in SNAr reactions is often the reverse of that seen in SN1 and SN2 reactions, with the most electronegative halogen being the best leaving group. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the strong inductive electron-withdrawal of a highly electronegative atom like fluorine. youtube.com Therefore, the fluorine atom at the C-2 position is the most likely site for nucleophilic substitution.

| Halogen Substituent | Position Relative to Aldehyde | Activation Status | Predicted Reactivity | Rationale |

|---|---|---|---|---|

| Fluorine (F) | ortho (C-2) | Activated | Highest | Position is activated (ortho) and fluorine's high electronegativity facilitates the rate-determining nucleophilic attack. youtube.com |

| Chlorine (Cl) | para (C-4) | Activated | Moderate | Position is activated (para), but chlorine is a less effective leaving group than fluorine in SNAr. |

| Bromine (Br) | meta (C-3) | Not Activated | Lowest | The meta position does not allow for resonance stabilization of the Meisenheimer complex by the aldehyde group. libretexts.org |

Aldehyde Functional Group Transformations

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing oxidation, reduction, and condensation reactions.

Aromatic aldehydes can be efficiently oxidized to their corresponding carboxylic acids using a variety of reagents. This transformation is typically high-yielding and tolerant of many other functional groups, including aryl halides. organic-chemistry.org For this compound, this reaction would yield 3-bromo-4-chloro-2-fluorobenzoic acid. Common oxidizing agents are effective for this purpose. researchgate.netmdpi.com

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Potassium permanganate (B83412) (KMnO4) | Aqueous base, heat | mdpi.com |

| Hydrogen peroxide (H2O2) | Basic conditions, often in methanol (B129727) | researchgate.net |

| Oxone (2KHSO5·KHSO4·K2SO4) | Aqueous DMF or acetonitrile (B52724) | organic-chemistry.org |

| Sodium chlorite (B76162) (NaClO2) | Buffered solution (e.g., with NaH2PO4), often with a chlorine scavenger | organic-chemistry.org |

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. This is commonly achieved with hydride-based reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The reaction is generally fast, clean, and gives high yields of the corresponding benzyl (B1604629) alcohol derivative, in this case, (3-bromo-4-chloro-2-fluorophenyl)methanol. Sodium borohydride is often preferred for its milder nature and compatibility with a wider range of solvents, including protic solvents like methanol and ethanol.

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium borohydride (NaBH4) | Methanol or Ethanol, room temperature | Chemoselective for aldehydes and ketones; does not reduce esters or carboxylic acids. |

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | Powerful reducing agent; will also reduce other functional groups like esters and amides. doubtnut.com |

| Catalytic Hydrogenation (H2/Catalyst) | H2 gas, Pd, Pt, or Ni catalyst | Effective but may also cause dehalogenation of aryl halides under harsh conditions. |

Aromatic aldehydes that lack α-hydrogens, such as this compound, are excellent substrates for condensation reactions where they act exclusively as the electrophile. Two prominent examples are the Claisen-Schmidt and Knoevenagel condensations.

The Claisen-Schmidt condensation is a crossed-aldol reaction between an aromatic aldehyde and an enolizable ketone or aldehyde, typically catalyzed by a base like sodium hydroxide. wikipedia.orgnih.gov Reacting this compound with a simple ketone like acetone (B3395972) would lead to the formation of an α,β-unsaturated ketone after dehydration. nih.govjove.com

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. wikipedia.orgsigmaaldrich.com These reactions are often catalyzed by weak bases like piperidine (B6355638) or ammonium (B1175870) salts. tue.nlnih.gov The product is a stable, conjugated system.

| Reaction Name | Reactant Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | Acetone (CH3COCH3) | NaOH or KOH | α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Malononitrile (CH2(CN)2) | Piperidine, Ammonium Acetate | Dicyanovinylarene |

| Knoevenagel-Doebner Modification | Malonic Acid (CH2(COOH)2) | Pyridine/Piperidine | α,β-Unsaturated Carboxylic Acid (after decarboxylation) wikipedia.orgorganic-chemistry.org |

Cross-Coupling Reactions Utilizing Halogen Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The reactivity of aryl halides in these reactions is highly dependent on the identity of the halogen.

The Mizoroki-Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnumberanalytics.com A key aspect of this reaction is the relative reactivity of different aryl halides, which generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. This trend is governed by the bond dissociation energy of the carbon-halogen bond and the ease of the initial oxidative addition step to the palladium(0) catalyst. researchgate.net

For this compound, the C-Br bond is significantly more labile and reactive toward palladium(0) than the C-Cl bond. The C-F bond is generally considered inert under typical Heck conditions. This pronounced difference in reactivity allows for highly selective cross-coupling reactions. It is expected that the Mizoroki-Heck reaction would occur exclusively at the C-3 position, leaving the chlorine and fluorine atoms untouched. This chemoselectivity enables the synthesis of a substituted alkene at the bromine position, while preserving the other halogens for potential subsequent transformations. buecher.de

| Halogen Substituent | Relative Reactivity in Oxidative Addition | Predicted Outcome |

|---|---|---|

| Bromine (Br) | High | Selective coupling occurs at the C-Br bond. |

| Chlorine (Cl) | Low | Remains unreacted under conditions selective for C-Br coupling. |

| Fluorine (F) | Very Low / Inert | Remains unreacted. |

Palladium-Catalyzed Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from the well-established principles of Suzuki, Heck, and Sonogashira couplings with similarly substituted aryl bromides. The electron-withdrawing nature of the aldehyde and the other halogen substituents is expected to influence the efficiency of these transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds by coupling an organoboron reagent with an organohalide. nih.govnih.gov For this compound, a Suzuki-Miyaura coupling would involve the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov The reaction is anticipated to proceed selectively at the C-Br bond, which is generally more reactive than the C-Cl bond in such catalytic cycles. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. beilstein-journals.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In a hypothetical Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The regioselectivity and stereoselectivity of the addition to the alkene are key considerations in this reaction. organic-chemistry.org The electronic properties of the substituents on the benzaldehyde (B42025) ring can affect the reaction rate and outcome. nih.govnih.gov

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. jk-sci.comorganic-chemistry.org The Sonogashira coupling of this compound with an alkyne would require a palladium catalyst, a copper(I) co-catalyst, and a base. jk-sci.com This reaction would lead to the formation of an alkynylbenzaldehyde derivative, a valuable building block in organic synthesis. beilstein-journals.orggelest.comresearchgate.net

Table 1: Generalized Conditions for Palladium-Catalyzed Coupling Reactions of Aryl Bromides

| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Pd(OAc)2, Pd(PPh3)4 | PPh3, SPhos, XPhos | K2CO3, K3PO4, Cs2CO3 | Toluene, Dioxane, Water |

| Heck | Pd(OAc)2, PdCl2 | PPh3, P(o-tol)3 | Et3N, K2CO3 | DMF, Acetonitrile |

| Sonogashira | Pd(PPh3)2Cl2, Pd(PPh3)4 | PPh3 | Et3N, Diisopropylamine | THF, DMF |

This table presents generalized conditions and specific conditions for this compound would require experimental optimization.

Reactions Involving Ylide Intermediates (Wittig Chemistry)

The aldehyde functional group in this compound is susceptible to nucleophilic attack by ylide intermediates, most notably in the Wittig reaction. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds. wikipedia.org The reaction of this compound with a phosphorus ylide (a Wittig reagent) would result in the formation of a substituted styrene (B11656) derivative, with the oxygen atom of the aldehyde being replaced by the carbon group of the ylide. libretexts.org

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. organic-chemistry.org Unstabilized ylides generally favor the formation of the (Z)-alkene, while stabilized ylides tend to produce the (E)-alkene. organic-chemistry.org The electronic effects of the bromo, chloro, and fluoro substituents on the benzaldehyde ring may have a modest influence on the reaction rate and the stereoselectivity of the olefination. stackexchange.com

Table 2: Expected Products of Wittig Reaction with this compound

| Wittig Reagent (Ylide) | Expected Alkene Product | Expected Predominant Stereoisomer |

| Methylenetriphenylphosphorane (Ph3P=CH2) | 3-Bromo-4-chloro-2-fluoro-1-vinylbenzene | N/A |

| Ethylidenetriphenylphosphorane (Ph3P=CHCH3) | 1-(3-Bromo-4-chloro-2-fluorophenyl)prop-1-ene | (Z)-isomer |

| (Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et) | Ethyl 3-(3-bromo-4-chloro-2-fluorophenyl)acrylate | (E)-isomer |

The expected stereoselectivity is based on general principles of the Wittig reaction and would need to be confirmed experimentally for this specific substrate.

Formation of Imines and Azomethine Derivatives

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases or azomethine derivatives. jetir.orgmasterorganicchemistry.cominternationaljournalcorner.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.com The rate of imine formation and the position of the equilibrium are influenced by the electronic nature of the substituents on the benzaldehyde ring. nih.govresearchgate.net The electron-withdrawing halogen substituents on this compound are expected to enhance the electrophilicity of the carbonyl carbon, thereby favoring the nucleophilic attack by the amine. researchgate.net

The stability of the resulting imine is also a factor, and the diverse substitution pattern of the aromatic ring can be used to tune the properties of the azomethine derivatives for various applications, including in coordination chemistry and materials science. semanticscholar.orgnih.gov

Table 3: Examples of Imine Formation with Substituted Benzaldehydes

| Aldehyde | Amine | Product (Imine) | General Observations |

| Benzaldehyde | Aniline | N-Benzylideneaniline | Reversible reaction, often requires removal of water to drive to completion. |

| 4-Nitrobenzaldehyde | Aniline | N-(4-Nitrobenzylidene)aniline | Electron-withdrawing group on the aldehyde generally increases the rate of reaction. |

| 4-Methoxybenzaldehyde | Aniline | N-(4-Methoxybenzylidene)aniline | Electron-donating group on the aldehyde may decrease the rate of reaction. |

Conformational Analysis and Reactivity Influences in Solution and Gas Phase

The conformational preferences of this compound, particularly the orientation of the aldehyde group relative to the substituted benzene (B151609) ring, can significantly influence its reactivity. For substituted benzaldehydes, the two primary planar conformations are typically referred to as O-cis and O-trans, denoting the orientation of the carbonyl oxygen with respect to a particular substituent.

In the case of 2,3-difluorobenzaldehyde, computational studies have shown that the anti-conformer (where the carbonyl oxygen is directed away from the ortho-fluoro substituent) is significantly more stable than the syn-conformer. acs.org This preference is attributed to steric and electrostatic repulsion between the oxygen and the ortho-fluorine atom. acs.org By analogy, it is highly probable that this compound will also predominantly exist in a conformation where the aldehyde's oxygen atom is oriented away from the ortho-fluorine substituent to minimize repulsive interactions. The presence of the additional bromo and chloro substituents at the 3 and 4 positions, respectively, will further influence the electronic distribution and may introduce additional, albeit likely weaker, steric and electrostatic interactions that fine-tune the conformational landscape. nih.govresearchgate.net

The conformational equilibrium can be different in the gas phase versus in solution, as solvent polarity can influence the relative stability of different conformers. The preferred conformation in a given phase will impact the accessibility of the aldehyde group to reagents, potentially affecting the kinetics of its reactions.

Applications of 3 Bromo 4 Chloro 2 Fluorobenzaldehyde As a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The strategic placement of three different halogen atoms, along with the aldehyde functional group, makes 3-Bromo-4-chloro-2-fluorobenzaldehyde a highly functionalized starting material. The aldehyde group is a versatile handle for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol, Wittig, and Grignard reactions.

The halogen atoms at the 2, 3, and 4 positions of the benzene (B151609) ring offer multiple sites for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Reactions like the Suzuki, Heck, and Sonogashira couplings can be selectively performed by leveraging the differential reactivity of the C-Br, C-Cl, and C-F bonds. This allows for the sequential and controlled introduction of various substituents, leading to the construction of intricate molecular frameworks. The presence of multiple halogens can also influence the regioselectivity of these reactions, providing a pathway to specific isomers that might be difficult to synthesize through other routes.

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Aldehyde (-CHO) | Oxidation | 3-Bromo-4-chloro-2-fluorobenzoic acid |

| Aldehyde (-CHO) | Reductive Amination | Substituted benzylamines |

| Aldehyde (-CHO) | Wittig Reaction | Substituted styrenes |

| Halogens (Br, Cl) | Suzuki Coupling | Biaryl compounds |

| Halogens (Br, Cl) | Sonogashira Coupling | Aryl alkynes |

Precursor for Pharmacologically Active Compounds

Halogenated aromatic compounds are integral to the field of medicinal chemistry. The inclusion of halogens in a drug candidate's structure can significantly modulate its pharmacological profile, including metabolic stability, binding affinity, and bioavailability. Substituted benzaldehydes, in particular, are common starting materials for the synthesis of a wide array of heterocyclic compounds that form the core of many therapeutic agents.

Table 2: Potential Pharmacological Scaffolds from this compound

| Target Scaffold | Therapeutic Area (Example) | Synthetic Utility of the Aldehyde |

|---|---|---|

| Substituted Quinolines | Oncology, Infectious Diseases | Cyclization reactions |

| Benzimidazole Derivatives | Oncology, Antiviral | Condensation with diamines mdpi.com |

| Pyrazole Derivatives | Anti-inflammatory, Oncology | Reaction with hydrazines |

| Benzoxazole Analogs | Oncology (e.g., Aurora Kinase Inhibitors) nih.gov | Multi-step synthesis involving condensation and cyclization |

Role in Agrochemical and Specialty Chemical Development

In the agrochemical industry, halogenated aromatic intermediates are crucial for the synthesis of many pesticides, herbicides, and fungicides. A closely related compound, 3-bromo-4-fluorobenzaldehyde (B1265969), is a known intermediate in the production of pyrethroid insecticides. google.comgoogle.com This suggests a strong potential for this compound to serve a similar role in the development of new agrochemicals. The specific combination of halogens can enhance the biological activity and environmental persistence of the final product.

Utility in Material Science Applications

The field of material science, particularly in the area of organic electronics, often utilizes highly functionalized and electronically tuned aromatic building blocks. Halogenated aromatic compounds can be precursors to organic semiconductors, liquid crystals, and polymers with specialized properties. The introduction of fluorine, in particular, is known to influence the electronic properties, such as the HOMO/LUMO energy levels, and the solid-state packing of organic materials, which are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While there is no specific research detailing the use of this compound in material science, its structure is conducive to such applications. The aldehyde group can be used to synthesize larger conjugated systems through reactions like the Knoevenagel condensation. The halogen atoms provide sites for polymerization reactions, potentially leading to the formation of novel fluorinated and chlorinated conjugated polymers with tailored electronic and physical properties.

Computational and Theoretical Investigations of 3 Bromo 4 Chloro 2 Fluorobenzaldehyde

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure and geometry of molecules. For 3-Bromo-4-chloro-2-fluorobenzaldehyde, DFT calculations are crucial for understanding its conformational isomers and their relative stabilities. The primary conformational flexibility in this molecule arises from the rotation of the aldehyde group (-CHO) relative to the benzene (B151609) ring. Two planar conformers are of particular interest: the O-trans and O-cis isomers, where the carbonyl oxygen is oriented trans and cis, respectively, to the fluorine atom at the C2 position.

Theoretical studies on analogous 4-chloro-3-halogenobenzaldehydes have shown that the relative stability of these conformers is influenced by a delicate balance of steric hindrance and electrostatic interactions. nih.gov In the case of this compound, the O-trans conformer, where the bulky carbonyl oxygen is directed away from the adjacent fluorine atom, is generally predicted to be the more stable isomer. This preference is primarily attributed to the minimization of steric repulsion.

DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide precise geometric parameters for the most stable conformer. These calculations would likely reveal a largely planar structure for the benzene ring and the aldehyde group, with minor deviations from planarity due to the steric crowding of the substituents. The presence of the ortho-fluoro substituent is expected to have a significant impact on the C-C-C bond angles in its vicinity to alleviate steric strain.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-C (aldehyde) Bond Length | ~1.48 Å |

| C-F Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.90 Å |

| Dihedral Angle (O=C-C=C) | ~180° |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Structure Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption spectra. researchgate.net The electronic structure of this compound is characterized by the interplay of the π-system of the benzene ring, the carbonyl group, and the halogen substituents. The halogens, with their lone pairs and varying electronegativities, can participate in resonance and inductive effects, thereby modifying the electronic transitions.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of the principal electronic transitions. For benzaldehyde (B42025) derivatives, the lowest energy transitions are typically of n → π* and π → π* character. The n → π* transition involves the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group and the benzene ring. The π → π* transitions involve the excitation of electrons within the aromatic π-system.

The substitution pattern in this compound is expected to cause shifts in the absorption maxima compared to unsubstituted benzaldehyde. The presence of halogens generally leads to a red-shift (bathochromic shift) of the π → π* transitions. TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved. For instance, the highest occupied molecular orbital (HOMO) is likely to be a π-orbital with significant contributions from the benzene ring and the halogen atoms, while the lowest unoccupied molecular orbital (LUMO) is expected to be a π*-orbital with a large coefficient on the carbonyl group.

| Transition | Predicted Wavelength (λ) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~340-360 nm | Low (~0.001) | n → π |

| S₀ → S₂ | ~280-300 nm | Moderate (~0.15) | π → π |

| S₀ → S₃ | ~240-260 nm | High (~0.40) | π → π* |

Analysis of Solvent Effects on Molecular Conformations and Reactivity

The conformation and reactivity of molecules can be significantly influenced by the surrounding solvent environment. rsc.org For polar molecules like this compound, solvent effects can be modeled computationally using either explicit solvent models or implicit continuum models, such as the Polarizable Continuum Model (PCM).

In the context of conformational analysis, a polar solvent is expected to stabilize the conformer with the larger dipole moment to a greater extent. DFT calculations incorporating a continuum solvent model can be used to re-evaluate the relative energies of the O-cis and O-trans conformers in different solvents. While the O-trans conformer is likely to remain the most stable in most solvents due to steric factors, the energy difference between the conformers may decrease in polar solvents if the O-cis conformer possesses a larger dipole moment. Studies on similar halobenzaldehydes have shown that the conformational preference can indeed be medium-dependent. nih.gov

Solvent also plays a crucial role in chemical reactions by stabilizing or destabilizing reactants, transition states, and products. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, thereby affecting the reaction rate. researchgate.net Computational studies can map out the reaction pathway in different solvents to predict these effects on the activation energy barriers.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. rsc.orgrsc.org For this compound, a key reaction is the nucleophilic addition to the electrophilic carbonyl carbon. DFT can be used to model the reaction pathway of, for example, the addition of a hydride or an organometallic reagent.

Such calculations involve locating the transition state (TS) structure connecting the reactants and the product. The energy of the transition state determines the activation energy of the reaction. By analyzing the geometry of the TS, one can gain insights into the nature of the bond-forming and bond-breaking processes. For instance, in a nucleophilic addition, the TS would show the nucleophile partially bonded to the carbonyl carbon and the C=O bond elongated.

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the structure and properties of molecules and their assemblies. In this compound, both intramolecular and intermolecular non-covalent interactions are of interest.

Intramolecularly, there can be interactions between the aldehyde group and the ortho-fluoro substituent. Although a classic hydrogen bond is not possible, a weak C-H···F interaction might exist in the O-cis conformer. More significantly, repulsive electrostatic and steric interactions between the carbonyl oxygen and the fluorine atom influence the conformational equilibrium, as discussed in section 5.1.

Intermolecularly, in the solid state, various non-covalent interactions are expected to govern the crystal packing. These include dipole-dipole interactions due to the polar carbonyl group, halogen bonding (C-Br···O, C-Cl···O), and π-π stacking interactions between the aromatic rings. dntb.gov.ua Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. nih.gov Understanding these interactions is crucial for predicting crystal structures and properties. For instance, halogen bonding has emerged as a significant interaction in crystal engineering, and the presence of three different halogens in this compound offers the potential for complex and directional intermolecular contacts. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of 3 Bromo 4 Chloro 2 Fluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-Bromo-4-chloro-2-fluorobenzaldehyde by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aldehyde proton and the two aromatic protons on the benzene (B151609) ring.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. docbrown.info Consequently, it is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.5 ppm. This signal's integration value would correspond to one proton.

Aromatic Protons (Ar-H): The benzene ring contains two non-equivalent protons at positions C-5 and C-6.

H-6: This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most downfield of the aromatic signals, likely appearing as a doublet in the range of δ 7.8-8.1 ppm. The splitting is primarily due to ortho-coupling with H-5.

H-5: This proton is ortho to the bromine atom and meta to the aldehyde group. It is expected to resonate upfield relative to H-6, likely appearing as a doublet of doublets around δ 7.4-7.7 ppm. The primary splitting will be from the ortho-coupling to H-6 (typically ³JHH = 7-9 Hz), with a smaller coupling to the fluorine atom at C-2 (typically ⁴JHF = 1-5 Hz). libretexts.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHO | 9.9 - 10.5 | Singlet (s) | N/A |

| H-6 | 7.8 - 8.1 | Doublet (d) | ³JHH = 7-9 |

| H-5 | 7.4 - 7.7 | Doublet of Doublets (dd) | ³JHH = 7-9, ⁴JHF = 1-5 |

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, one for the carbonyl carbon and six for the aromatic carbons. The chemical shifts are significantly influenced by the attached substituents, and the presence of fluorine will introduce characteristic C-F coupling. nih.govresearchgate.net

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded, appearing far downfield, typically in the range of δ 188-192 ppm. nih.gov

Aromatic Carbons:

C-2 (C-F): The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will have a chemical shift significantly influenced by the fluorine's high electronegativity. rsc.org

C-1, C-3, C-4: The carbons bearing the aldehyde, bromine, and chlorine substituents will also show distinct chemical shifts based on the electronic effects of these groups.

C-5, C-6: The protonated carbons will show smaller two-bond and three-bond C-F couplings (²JCF and ³JCF). researchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

|---|---|---|

| C=O | 188 - 192 | Small (e.g., ³JCF ≈ 3-7) |

| C-1 (-CHO) | 130 - 138 | ²JCF ≈ 20-30 |

| C-2 (-F) | 158 - 165 | ¹JCF ≈ 240-260 |

| C-3 (-Br) | 115 - 125 | ²JCF ≈ 15-25 |

| C-4 (-Cl) | 135 - 142 | ³JCF ≈ 3-7 |

| C-5 | 128 - 134 | ⁴JCF ≈ 1-4 |

| C-6 | 130 - 136 | ³JCF ≈ 5-10 |

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgthermofisher.com For this compound, the spectrum would consist of a single resonance. The chemical shift is sensitive to the electronic environment; for fluoroaromatic compounds, shifts are typically observed between -100 and -170 ppm relative to a CFCl₃ standard. researchgate.netucsb.edu The signal for the fluorine atom in the target molecule is expected to appear as a doublet of doublets, resulting from coupling to the meta-proton H-6 and the para-proton H-5 across the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, the compound is first separated from a mixture based on its volatility and interaction with the GC column, followed by ionization and detection in the mass spectrometer. For this compound, the electron ionization (EI) mass spectrum would display a characteristic molecular ion peak cluster.

Molecular Ion (M⁺): The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl, ~3:1 ratio) results in a distinctive isotopic pattern for the molecular ion. ucalgary.casavemyexams.comwhitman.edulibretexts.org The spectrum will show a cluster of peaks at M, M+2, and M+4, with relative intensities reflecting the combined probabilities of the isotopic compositions. The most abundant peak in this cluster would correspond to the [C₇H₃⁷⁹Br³⁵ClFO]⁺ ion.

Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl radical ([M-29]⁺), which are often prominent peaks in the spectrum. taylorfrancis.comdocbrown.info Further fragmentation can involve the loss of halogen atoms.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 236/238/240 | [C₇H₃BrClFO]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 235/237/239 | [C₇H₂BrClFO]⁺ | Loss of H radical ([M-1]⁺) |

| 207/209/211 | [C₆H₃BrClF]⁺ | Loss of formyl radical (-CHO, [M-29]⁺) |

| 157/159 | [C₇H₃ClFO]⁺ | Loss of Br radical |

| 128 | [C₆H₃BrF]⁺ | Loss of CHO and Cl |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of aldehydes, often without the need for high temperatures, which can be beneficial for thermally labile compounds. nih.gov The analysis typically involves reversed-phase HPLC for separation, followed by soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). acs.org

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent quantification capabilities. In this approach, a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and a specific, characteristic product ion is monitored by the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte. For this compound, a likely transition would involve the loss of a stable neutral molecule like carbon monoxide (CO) or a hydrogen halide (e.g., HBr, HCl) from the protonated parent molecule. Such methods are invaluable for trace-level detection in complex matrices. researchgate.netnih.gov

Chromatographic Method Development and Optimization for Analytical Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers and impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

The development of a robust chromatographic method involves the careful selection and optimization of several parameters:

Column Selection: For GC analysis, a capillary column with a suitable stationary phase, such as a DB-624, is often chosen for the separation of halogenated aromatic compounds. rsc.org In HPLC, a reversed-phase column like a C18 is commonly used. nih.gov

Mobile Phase/Carrier Gas: In GC, an inert gas like helium or nitrogen is used as the carrier gas. For HPLC, a mixture of solvents, such as acetonitrile (B52724) and water, is typically used as the mobile phase. nih.gov

Temperature Programming (for GC): A temperature program that allows for the efficient separation of the analyte from impurities is crucial. Ultrafast temperature programming can significantly reduce analysis time. rsc.org

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) are common detectors for GC analysis. For HPLC, a UV detector is often used, with the detection wavelength set to an absorption maximum of the analyte.

A study on the separation of bromofluoro benzaldehyde (B42025) isomers using low thermal mass gas chromatography (LTM GC) demonstrated high sensitivity, with detection and quantitation limits of 0.4 ppm and 1.2 ppm, respectively. rsc.org The method was validated for specificity, precision, linearity, and accuracy, with recovery values between 93.7% and 107.7%. rsc.org Such a method could be adapted for the purity assessment of this compound.

Derivatization Strategies for Analytical Characterization

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties, such as enhanced volatility for GC analysis or improved detectability for HPLC. research-solution.comsemanticscholar.orgresearchgate.net For aldehydes like this compound, derivatization can be particularly useful.

Common derivatization strategies for aldehydes include:

Oximation: Aldehydes can be reacted with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to form oximes. researchgate.net These derivatives are often more stable and volatile, making them suitable for GC-MS analysis.

Hydrazone Formation: Reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or N-acetylhydrazine acridone (B373769) (AHAD), forms colored or fluorescent hydrazones that can be readily detected by UV-Vis or fluorescence detectors in HPLC. nih.govrsc.orgresearchgate.net The derivatization with AHAD to form a fluorescent hydrazone has been shown to be a highly sensitive method for the analysis of benzaldehyde. rsc.org

Reductive Amination: While less common for routine analysis, aldehydes can be converted to amines, which can then be further derivatized for specific analytical purposes.

The choice of derivatization reagent depends on the analytical technique being used and the desired outcome, such as increased sensitivity or improved chromatographic separation. chrom-china.comgcms.cz For instance, derivatization with PFBHA is advantageous for electron capture detection (ECD) in GC due to the introduction of multiple fluorine atoms.

Table 3: Common Derivatization Reagents for Aldehydes

| Reagent | Derivative Formed | Analytical Technique |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | Oxime | GC-MS, GC-ECD |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV |

| N-acetylhydrazine acridone (AHAD) | Hydrazone | HPLC-Fluorescence |

Innovative Methodologies in the Synthesis and Handling of Halogenated Benzaldehydes

Green Chemistry Principles in Halogenated Aromatic Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgpaperpublications.org In the context of synthesizing halogenated aromatics like 3-Bromo-4-chloro-2-fluorobenzaldehyde, these principles guide the development of more environmentally benign and efficient methodologies. uni-lj.si Key areas of focus include the selection of safer solvents, maximization of atom economy, and the use of catalytic reagents over stoichiometric ones. organic-chemistry.orgjk-sci.com

A significant contributor to chemical waste is the use of organic solvents, which are often volatile, hazardous, and difficult to recycle. paperpublications.orgpharmafeatures.com Consequently, conducting reactions under solvent-free, or neat, conditions is a primary goal of green chemistry. pharmafeatures.com This approach not only prevents pollution but can also enhance reaction rates and simplify product purification. researchgate.net

In the synthesis of halogenated compounds, methodologies are being explored that eliminate traditional organic solvents. uni-lj.si Techniques such as mechanochemistry, which uses mechanical force (e.g., grinding or milling) to initiate reactions, and thermal reactions, sometimes accelerated by microwave irradiation, allow for transformations to occur in the absence of a liquid medium. pharmafeatures.com For example, the chloro-functionalization of certain organic compounds has been achieved under neat conditions using reagents like tert-butyl hypochlorite (B82951) (t-BuOCl), where the product is isolated simply by removing volatile byproducts. uni-lj.si While specific solvent-free industrial syntheses for this compound are not widely documented, the principles are actively being applied to similar halogenation reactions, paving the way for future sustainable processes.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comnumberanalytics.comskpharmteco.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. numberanalytics.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.comontosight.ai This principle is central to green chemistry, as it fundamentally links resource efficiency with waste prevention. jk-sci.comskpharmteco.com

Different reaction types have inherently different atom economies. Addition and rearrangement reactions are typically the most efficient, often achieving 100% atom economy, while substitution and elimination reactions generate stoichiometric byproducts, leading to lower efficiency.

| Reaction Type | General Equation | Theoretical Atom Economy | Waste Generation |

|---|---|---|---|

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | <100% | Stoichiometric byproduct (B) |

| Elimination | A-B → A + B | <100% | Stoichiometric byproduct (B) |

The synthesis of halogenated benzaldehydes often involves electrophilic aromatic substitution, a reaction type with an inherently lower atom economy. For instance, traditional bromination of 4-fluorobenzaldehyde (B137897) might use bromine (Br₂) and a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). google.com A greener alternative has been patented, using sodium bromide and sodium hypochlorite in an acidic aqueous solution, which avoids elemental bromine and toxic catalysts. patsnap.comgoogle.comguidechem.com Even in this improved process, byproducts such as sodium chloride and water are formed, meaning the atom economy is still below 100%. Continual research focuses on developing catalytic cycles that minimize these stoichiometric byproducts.

Continuous Flow Synthesis Development for Process Intensification

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing for the synthesis of halogenated compounds. rsc.orgrsc.org This technology allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to process intensification—achieving higher efficiency, yield, and safety in a smaller footprint. researchgate.net

Halogenation reactions are often highly exothermic and rapid, which can lead to selectivity issues and safety hazards in large-scale batch reactors. rsc.orgrsc.org Flow reactors, with their high surface-area-to-volume ratio, enable efficient heat dissipation, mitigating the risk of thermal runaways. acs.org This precise temperature control can significantly improve the selectivity of reactions, reducing the formation of unwanted isomers or poly-halogenated byproducts.

Furthermore, continuous flow systems enhance safety by minimizing the volume of hazardous reagents, such as elemental halogens (e.g., Br₂ or Cl₂) or hydrogen halides (HX), present at any given moment. rsc.orgrsc.orgresearchgate.net Reagents can be generated in-situ and dosed precisely, and any hazardous intermediates can be immediately quenched or reacted in a subsequent step. researchgate.net This methodology has been successfully applied to the synthesis of various polyhalogenated aromatic products, demonstrating its potential for the safe and scalable production of compounds like this compound. acs.org

Biocatalysis in the Production of Aromatic Aldehydes

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. This approach aligns with green chemistry principles by operating under mild conditions (ambient temperature and neutral pH), often in aqueous media, and exhibiting high selectivity, thus reducing byproducts. chemrxiv.orgnih.gov The production of aromatic aldehydes, including halogenated variants, is an area of active research in biocatalysis. nih.govmdpi.com

Several classes of enzymes are capable of producing aldehydes:

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols to their corresponding aldehydes. This process is reversible and often requires a cofactor regeneration system. chemrxiv.orgnih.gov

Amine Oxidases: These enzymes convert primary amines into aldehydes, producing hydrogen peroxide as a byproduct, which is typically removed by a co-enzyme like catalase to prevent product degradation. mdpi.com

Carboxylic Acid Reductases (CARs): CARs offer a direct route to aldehydes by reducing carboxylic acids. These enzymes show promise for their unique catalytic activity and ability to act on a range of aromatic substrates. chemrxiv.orgnih.gov

| Enzyme Class | Substrate | Transformation | Key Features |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Aromatic Alcohols | Oxidation | Requires NAD(P)+ cofactor regeneration. chemrxiv.org |

| Amine Oxidase | Aromatic Primary Amines | Oxidative Deamination | Operates at neutral pH; requires H₂O₂ removal. mdpi.com |

| Carboxylic Acid Reductase (CAR) | Aromatic Carboxylic Acids | Reduction | Direct conversion to aldehydes; requires ATP and NADPH. chemrxiv.org |

While the direct biocatalytic synthesis of this compound has not been specifically detailed, studies on various halogenated aromatic aldehydes have shown that anaerobic bacteria can successfully transform these compounds. nih.gov This demonstrates the potential for developing engineered enzymes or microbial pathways tailored for the specific and efficient production of complex halogenated benzaldehydes.

Phase Transfer Catalysis for Enhanced Reaction Efficiency

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. crdeepjournal.orgcore.ac.uk

This methodology is highly beneficial for the synthesis of halogenated aromatic compounds as it can increase reaction rates, improve yields, and allow for the use of milder reaction conditions. crdeepjournal.org It can also eliminate the need for expensive, anhydrous, or hazardous organic solvents. chemijournal.com For example, the synthesis of aromatic aldehydes from corresponding benzal chlorides can be achieved through hydrolysis using PTC. google.com

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3-bromo-4-chloro-2-fluorobenzaldehyde in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Toxicological data gaps necessitate assuming acute toxicity—conduct all reactions in a fume hood and use secondary containment for spills. Store separately from bases or reducing agents to avoid unintended reactions .

Q. How can the purity of this compound be verified after synthesis?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) to assess purity. Cross-reference retention times with authentic samples. For structural confirmation, use -NMR (observe aldehyde proton at ~10 ppm) and -NMR (carbonyl carbon at ~190 ppm). Monitor halogen substituents via X-ray crystallography if single crystals are obtainable using SHELXL for refinement .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A multi-step approach involves bromination/chlorination of fluorobenzaldehyde precursors. For example, direct halogenation of 4-chloro-2-fluorobenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80°C in CCl. Monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Alternative routes may involve acetal protection of the aldehyde group prior to halogenation to prevent side reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use hybrid functionals like B3LYP with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (FMOs). The LUMO energy of the aldehyde group and C-Br bond dissociation energies can predict susceptibility to nucleophilic attack or oxidative addition in Suzuki-Miyaura couplings. Compare computed infrared (IR) spectra with experimental data to validate accuracy .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer : Protect the aldehyde group as a dimethyl acetal prior to bromination/chlorination to avoid oxidation or aldol condensation. For Pd-catalyzed couplings, use ligands like SPhos to enhance selectivity for the C-Br bond over C-Cl. Monitor reaction intermediates via LC-MS and optimize temperature/pH to suppress hydrolysis of the aldehyde .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation from dichloromethane/hexane. Collect X-ray diffraction data (Mo-Kα radiation) and refine using SHELXL. Analyze halogen positions via electron density maps and validate against DFT-optimized geometries. For disordered structures, apply restraints to Cl/Br occupancy ratios .

Q. What analytical approaches reconcile contradictory data in reaction yield optimization studies?

- Methodological Answer : Perform Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Use -NMR to quantify unreacted starting material and GC-MS to identify byproducts like dehalogenated species. Cross-validate results with independent synthetic replicates and apply statistical tools (e.g., ANOVA) to assess significance .

Methodological Notes

- Safety Protocols : Always reference SDS guidelines for halogenated aromatics, emphasizing waste segregation for halogen-contaminated materials .

- Computational Tools : Benchmark DFT methods against experimental thermochemical data (e.g., atomization energies) to ensure reliability .

- Synthesis Optimization : Prioritize protecting group strategies to enhance regioselectivity in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.